Org 25543

Description

Properties

IUPAC Name |

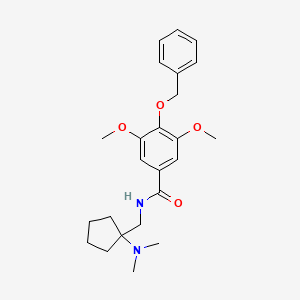

N-[[1-(dimethylamino)cyclopentyl]methyl]-3,5-dimethoxy-4-phenylmethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O4/c1-26(2)24(12-8-9-13-24)17-25-23(27)19-14-20(28-3)22(21(15-19)29-4)30-16-18-10-6-5-7-11-18/h5-7,10-11,14-15H,8-9,12-13,16-17H2,1-4H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCYOBMASPXQBSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CCCC1)CNC(=O)C2=CC(=C(C(=C2)OC)OCC3=CC=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90415523 | |

| Record name | ORG-25543 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

363628-88-0 | |

| Record name | ORG-25543 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Org 25543: A Technical Guide to its Mechanism of Action as a GlyT2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Org 25543 is a potent and selective inhibitor of the glycine transporter 2 (GlyT2), a key regulator of glycinergic neurotransmission.[1] This technical guide provides an in-depth analysis of the mechanism of action of this compound, summarizing its binding kinetics, allosteric interactions, and functional consequences. The information is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's pharmacological profile.

Core Mechanism: Selective Inhibition of Glycine Transporter 2

This compound exerts its pharmacological effects through the selective inhibition of GlyT2, a presynaptic transporter responsible for the reuptake of glycine from the synaptic cleft.[2][3] By blocking GlyT2, this compound increases the extracellular concentration of glycine, thereby enhancing inhibitory glycinergic signaling.[2][3][4] This potentiation of inhibitory neurotransmission is the basis for its analgesic properties observed in preclinical models of chronic pain.[5][6]

Binding Affinity and Kinetics

This compound is a high-affinity ligand for GlyT2, exhibiting nanomolar potency in various in vitro assays. Its binding kinetics are characterized by a rapid on-rate and a very slow off-rate, contributing to its "biologically irreversible" profile.[5]

| Parameter | Value | Assay System | Reference |

| IC50 | 16 nM | [3H]glycine uptake in hGlyT2-expressing cells | [7] |

| 17.7 ± 4.6 nM | Glycine transport in GlyT2-expressing COS7 cells | [3] | |

| ~20 nM | Glycine-evoked currents in GlyT2-expressing Xenopus oocytes | [5] | |

| Equilibrium Dissociation Constant (Kd) | 7.45 nM | MS Binding Assay | [8][9] |

| 6.99 nM | Calculated from kon/koff | [8] | |

| On-rate (kon) | 1.01 x 10^6 M-1 s-1 | MS Binding Assay | [8][9] |

| Off-rate (koff) | 7.07 x 10^-3 s-1 | MS Binding Assay | [8][9] |

Allosteric Mechanism of Inhibition

Recent evidence indicates that this compound functions as a non-competitive, allosteric inhibitor of GlyT2.[10][11] Molecular dynamics simulations and mutagenesis studies suggest that it does not bind to the glycine substrate site but rather to a lipid-facing allosteric site.[12][13]

This binding is thought to stabilize the transporter in an outward-facing conformation, preventing the conformational changes necessary for glycine translocation.[4] The binding site is proposed to involve residues within transmembrane domains (TMs) 1, 3, 6, 8, and 10.[2][4] Furthermore, the efficacy of this compound is influenced by an allosteric network involving cholesterol, which can modulate the inhibitor's binding and effects.[12][13]

Caption: Signaling pathway of this compound allosteric inhibition of GlyT2.

Experimental Protocols

[3H]Glycine Uptake Assay in HEK293 Cells

This assay quantifies the inhibitory effect of this compound on GlyT2-mediated glycine transport.

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human GlyT2 are cultured in appropriate media.

-

Assay Procedure:

-

Cells are seeded in 96-well plates and grown to confluence.

-

On the day of the assay, the growth medium is removed, and cells are washed with a Krebs-Ringer-HEPES (KRH) buffer.

-

Cells are pre-incubated with varying concentrations of this compound or vehicle for a specified time (e.g., 20 minutes) at room temperature.

-

The uptake reaction is initiated by adding KRH buffer containing a fixed concentration of [3H]glycine.

-

After a short incubation period (e.g., 10 minutes), the uptake is terminated by aspirating the radioactive solution and rapidly washing the cells with ice-cold KRH buffer.

-

Cells are lysed, and the amount of incorporated [3H]glycine is determined by liquid scintillation counting.

-

-

Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known GlyT2 inhibitor. Specific uptake is calculated by subtracting the non-specific uptake from the total uptake. IC50 values are determined by non-linear regression analysis of the concentration-response curves.

Caption: Workflow for the [3H]Glycine Uptake Assay.

MS Binding Assay

This method directly measures the binding of this compound to GlyT2 using mass spectrometry.

-

Membrane Preparation: Membranes from cells overexpressing GlyT2 are prepared by homogenization and centrifugation.

-

Binding Reaction:

-

A fixed amount of membrane preparation is incubated with varying concentrations of this compound in an appropriate assay buffer.

-

For competition assays, a fixed concentration of a reporter ligand and varying concentrations of the test compound (e.g., this compound) are used.

-

The reaction is allowed to reach equilibrium.

-

-

Separation: Bound and free ligand are separated by rapid filtration through a filter plate.

-

Quantification: The amount of bound ligand is quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Saturation binding data is analyzed to determine the Kd and Bmax. Competition binding data is used to calculate the Ki of the test compound.

Caption: Workflow for the MS Binding Assay.

Electrophysiological Recording in Xenopus Oocytes

This functional assay measures the effect of this compound on GlyT2-mediated electrical currents.

-

Oocyte Preparation: Xenopus laevis oocytes are injected with cRNA encoding human GlyT2 and incubated for several days to allow for protein expression.

-

Two-Electrode Voltage Clamp:

-

An oocyte is placed in a recording chamber and perfused with a standard recording solution.

-

The oocyte is impaled with two microelectrodes, and the membrane potential is clamped at a holding potential (e.g., -60 mV).

-

Glycine is applied to the oocyte to induce an inward current mediated by GlyT2.

-

After a stable baseline current is established, this compound is co-applied with glycine to measure its inhibitory effect.

-

To assess reversibility, the oocyte is washed with the recording solution to remove this compound, and the glycine-induced current is measured again.

-

-

Data Analysis: The percentage of inhibition of the glycine-induced current is calculated. Concentration-response curves are generated to determine the IC50.

Irreversibility and Toxicity

A key characteristic of this compound is its "biologically irreversible" inhibition of GlyT2.[5] This is attributed to its very slow dissociation from the transporter. While this property contributes to its potent and sustained analgesic effects, it is also linked to dose-limiting toxicity, including tremors and stereotypies.[5] This toxicity is thought to arise from the complete and prolonged shutdown of GlyT2 activity, which may disrupt essential physiological processes.[2][10][11] The clinical development of this compound was hampered by these safety concerns.[7][10][11]

Conclusion

This compound is a valuable research tool for probing the function of GlyT2 and the role of glycinergic signaling in health and disease. Its mechanism as a potent, selective, and allosteric inhibitor of GlyT2 is well-characterized. The insights gained from studying this compound, particularly regarding its allosteric binding site and the challenges posed by its irreversible mode of action, are crucial for the rational design of new, safer GlyT2 inhibitors with improved therapeutic potential for the treatment of chronic pain.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Photoswitchable ORG25543 Congener Enables Optical Control of Glycine Transporter 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Glycine Transporter 2: Mechanism and Allosteric Modulation [frontiersin.org]

- 11. Glycine Transporter 2: Mechanism and Allosteric Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. UQ eSpace [espace.library.uq.edu.au]

- 13. The efficacy of the analgesic GlyT2 inhibitor, ORG25543, is determined by two connected allosteric sites - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Nature of Org 25543: A Potent Analgesic Hampered by Irreversible GlyT2 Inhibition

For Immediate Release: November 20, 2025

Org 25543, a synthetic small molecule, has been a subject of significant interest within the neuroscience and drug development communities. Its potent and selective inhibition of the glycine transporter type 2 (GlyT2) has demonstrated considerable promise for the treatment of chronic and neuropathic pain. However, the very mechanism that underlies its analgesic efficacy is also responsible for dose-limiting toxicities that have thus far precluded its clinical advancement. This technical guide provides an in-depth analysis of the function, mechanism of action, and experimental characterization of this compound.

Core Function: Potentiation of Glycinergic Neurotransmission

The primary function of this compound is to act as a potent and selective inhibitor of the glycine transporter type 2 (GlyT2). GlyT2 is a presynaptic transporter responsible for the reuptake of glycine from the synaptic cleft into glycinergic neurons, a critical step in terminating inhibitory neurotransmission. By blocking this reuptake mechanism, this compound effectively increases the extracellular concentration of glycine, thereby enhancing and prolonging the activation of postsynaptic glycine receptors. This potentiation of inhibitory signaling in the spinal cord and brainstem is the basis for its analgesic effects, particularly in the context of neuropathic pain where inhibitory tone is often diminished.

Mechanism of Action: Allosteric and Irreversible Inhibition

Recent studies have elucidated that this compound does not bind to the glycine substrate site but rather to a lipid allosteric site on the GlyT2 protein. This allosteric binding event induces a conformational change in the transporter that locks it in an outward-facing state, preventing the translocation of glycine.

A critical aspect of this compound's mechanism is its irreversible or very slowly reversible nature. This prolonged, non-competitive inhibition, while contributing to its high potency, is also the primary driver of its toxicity. The sustained blockade of GlyT2 disrupts glycine homeostasis, leading to an over-potentiation of glycinergic signaling that can manifest as hyperekplexia-like symptoms, including exaggerated startle responses, muscle rigidity, and, at higher doses, respiratory distress and mortality. This has been a major hurdle in its development as a therapeutic agent.

Quantitative Pharmacological Profile

The following tables summarize the key quantitative data reported for this compound.

| Parameter | Value | Species | Assay System | Reference |

| IC₅₀ | 16 nM | Human | [³H]glycine uptake in CHO or HEK293 cells | |

| Kᵢ | 7.45 nM | Not Specified | MS Binding Assay | |

| On-rate (kₒₙ) | 1.01 x 10⁶ M⁻¹s⁻¹ | Not Specified | MS Binding Assay | |

| Off-rate (kₒբբ) | 7.07 x 10⁻³ s⁻¹ | Not Specified | MS Binding Assay |

Table 1: In Vitro Potency and Kinetics of this compound

| Animal Model | Dosing | Effect | Reference |

| Mice (Partial Sciatic Nerve Ligation) | Intraperitoneal | Ameliorates mechanical allodynia | |

| Mice (Formalin-induced pain) | ≥0.06 mg/kg | Reduces paw lick duration | |

| Rodents | High Doses | Excitotoxicity, hyperekplexia-like symptoms, mortality |

Table 2: In Vivo Efficacy and Toxicity of this compound

Experimental Protocols

[³H]Glycine Uptake Assay

This assay is a fundamental method for determining the inhibitory potency of compounds targeting glycine transporters.

-

Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells are transiently or stably transfected with the gene encoding for human GlyT2.

-

Compound Incubation: The transfected cells are incubated with varying concentrations of this compound for a predetermined period.

-

Glycine Uptake: A solution containing a known concentration of radiolabeled [³H]glycine is added to the cells.

-

Termination and Lysis: The uptake process is stopped by washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.

-

Scintillation Counting: The amount of [³H]glycine taken up by the cells is quantified using a scintillation counter.

-

Data Analysis: The data is normalized to the control (no inhibitor) and plotted against the logarithm of the inhibitor concentration. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique allows for the functional characterization of transporter activity.

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding human GlyT2.

-

Electrophysiological Recording: The oocytes are placed in a recording chamber and impaled with two microelectrodes to clamp the membrane potential at a set value.

-

Glycine Application: Glycine is applied to the oocyte, which, upon being transported by GlyT2 along with Na⁺ and Cl⁻ ions, generates an inward current that is measured by the amplifier.

-

Inhibitor Application: this compound is perfused into the chamber, and the effect on the glycine-induced current is recorded. The degree of inhibition is quantified.

-

Washout: To assess reversibility, the inhibitor is washed out of the chamber, and the recovery of the glycine-induced current is monitored.

Molecular Dynamics (MD) Simulations

Computational simulations are employed to investigate the binding site and mechanism of interaction at an atomic level.

-

System Setup: A homology model of GlyT2 is embedded in a simulated lipid bilayer with water and ions to mimic the cellular environment.

-

Ligand Docking: this compound is docked into potential binding sites on the GlyT2 model.

-

Simulation: The system is subjected to a molecular dynamics simulation, where the movements of all atoms are calculated over time based on the principles of classical mechanics.

-

Analysis: The trajectory from the simulation is analyzed to determine stable binding poses, key interacting amino acid residues, and conformational changes in the transporter induced by the binding of this compound.

Visualizing the Mechanism and Workflow

Figure 1: Signaling pathway of glycinergic neurotransmission and the inhibitory action of this compound on the glycine transporter 2 (GlyT2).

Figure 2: Experimental workflow for the characterization of this compound.

Figure 3: Proposed allosteric binding mechanism of this compound to GlyT2.

Org 25543: A Technical Whitepaper on a Potent GlyT2 Inhibitor for Pain Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Org 25543, a potent and selective inhibitor of the glycine transporter 2 (GlyT2). GlyT2 is a critical regulator of glycinergic neurotransmission, primarily in the spinal cord and brainstem, making it a key target for the development of novel analgesics. This compound has demonstrated significant efficacy in preclinical models of neuropathic and inflammatory pain. This whitepaper details the chemical properties, synthesis, mechanism of action, pharmacology, and experimental protocols related to this compound, offering a centralized resource for researchers in pain, neuroscience, and pharmacology.

Introduction

Glycinergic signaling plays a crucial role in inhibitory neurotransmission within the central nervous system, particularly in the spinal cord where it modulates nociceptive pathways.[1] The glycine transporter 2 (GlyT2), encoded by the SLC6A5 gene, is predominantly expressed on the presynaptic terminals of glycinergic neurons. Its primary function is the reuptake of glycine from the synaptic cleft, thereby terminating the signaling cascade and maintaining the glycine pool for subsequent vesicular release. Inhibition of GlyT2 leads to an elevation of synaptic glycine concentrations, enhancing inhibitory signaling and producing an analgesic effect.

This compound has emerged as a valuable pharmacological tool to probe the function of GlyT2 and as a lead compound in the development of novel pain therapeutics.[2][3] This document serves as an in-depth technical guide to its properties and applications.

Chemical Properties and Synthesis

This compound is a synthetic molecule with the chemical name N-[[1-(dimethylamino)cyclopentyl]methyl]-3,5-dimethoxy-4-(phenylmethoxy)benzamide.[4] Its hydrochloride salt is commonly used in experimental settings.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | N-[[1-(dimethylamino)cyclopentyl]methyl]-3,5-dimethoxy-4-(phenylmethoxy)benzamide | [4] |

| Molecular Formula | C24H32N2O4 | Tocris Bioscience |

| Molecular Weight | 412.52 g/mol | MedChemExpress |

| CAS Number | 495076-64-7 | MedChemExpress |

| Appearance | White to off-white solid | MedChemExpress |

| Solubility | Soluble in DMSO and ethanol | MedChemExpress |

The synthesis of this compound has been described in the literature and typically involves a multi-step process. A general synthetic scheme is outlined below.

Caption: Generalized synthetic pathway for this compound.

Mechanism of Action

This compound is a potent and selective, non-competitive inhibitor of GlyT2.[5][6] It binds to an allosteric site on the transporter, distinct from the glycine binding site, and locks the transporter in an outward-facing conformation, thereby preventing the translocation of glycine.[3] Studies have indicated that this compound exhibits pseudo-irreversible or slowly reversible inhibition, which contributes to its prolonged pharmacodynamic effect.[2][5][7]

The inhibition of GlyT2 by this compound leads to an increase in the concentration of glycine in the synaptic cleft. This elevated synaptic glycine potentiates the activation of postsynaptic glycine receptors (GlyRs), which are ligand-gated chloride channels. The resulting influx of chloride ions hyperpolarizes the postsynaptic neuron, reducing its excitability and dampening the transmission of nociceptive signals.

Caption: Mechanism of analgesic action of this compound via GlyT2 inhibition.

Pharmacology

In Vitro Pharmacology

The inhibitory activity of this compound on GlyT2 has been characterized in various in vitro systems, including recombinant cell lines and primary neuronal cultures.

Table 2: In Vitro Potency and Selectivity of this compound

| Parameter | Species | Assay System | Value | Reference |

| IC50 (GlyT2) | Human | [3H]glycine uptake in CHO cells | 16 nM | Tocris Bioscience |

| IC50 (GlyT2) | Human | [3H]glycine uptake in HEK293 cells | ~20 nM | [7] |

| IC50 (GlyT2) | Rat | FLIPR membrane potential assay | 31 ± 6 nM | [8] |

| IC50 (GlyT1) | Human | [3H]glycine uptake in CHO cells | > 100 µM | Tocris Bioscience |

| Kd | Human | MS Binding Assay | 7.45 nM | [8][9] |

| kon | Human | MS Binding Assay | 1.01 x 10^6 M-1s-1 | [8][9] |

| koff | Human | MS Binding Assay | 7.07 x 10^-3 s-1 | [8][9] |

In Vivo Pharmacology

This compound has demonstrated significant antiallodynic and antihyperalgesic effects in several rodent models of neuropathic and inflammatory pain.

Table 3: In Vivo Efficacy of this compound in Pain Models

| Pain Model | Species | Route of Administration | Effective Dose Range | Observed Effect | Reference |

| Partial Sciatic Nerve Ligation (PSNL) | Mouse | Intravenous | 0.01 - 0.16 mg/kg | Amelioration of mechanical allodynia | [7][10] |

| Streptozotocin-induced diabetic neuropathy | Mouse | Intravenous | 0.07 - 0.16 mg/kg | Reduction of mechanical allodynia | [2] |

| Complete Freund's Adjuvant (CFA)-induced inflammatory pain | Rat | Intravenous | Not specified | Reduction of allodynia | [2] |

| Formalin-induced pain | Mouse | Intraperitoneal | ≥ 0.06 mg/kg | Reduction of paw licking duration in the late phase | [7] |

| Partial Sciatic Nerve Ligation (pSNL) | Rat | Subcutaneous | 4 mg/kg | Antiallodynic effect | [11] |

Pharmacokinetics

Pharmacokinetic studies have shown that this compound can cross the blood-brain barrier.[7] However, it exhibits very high plasma and brain tissue protein binding, with only about 2% of the compound being unbound.[7] This high protein binding should be considered when designing and interpreting in vivo experiments.

Experimental Protocols

[3H]Glycine Uptake Assay

This assay is a standard method to determine the inhibitory potency of compounds on glycine transporters.

Caption: Workflow for a typical [3H]glycine uptake assay.

Detailed Methodology:

-

Cell Culture: HEK293 or CHO cells stably expressing human or rodent GlyT2 are cultured in appropriate media.

-

Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Pre-incubation: The cell culture medium is removed, and cells are washed with a Krebs-Ringer-HEPES (KRH) buffer. Cells are then pre-incubated with various concentrations of this compound or vehicle control in KRH buffer for a specified time (e.g., 10-30 minutes) at room temperature or 37°C.

-

Initiation of Uptake: The uptake reaction is initiated by adding KRH buffer containing a fixed concentration of [3H]glycine.

-

Incubation: The plates are incubated for a short period (e.g., 10-20 minutes) at room temperature or 37°C.

-

Termination of Uptake: The uptake is terminated by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold KRH buffer.

-

Cell Lysis and Scintillation Counting: Cells are lysed, and the radioactivity incorporated into the cells is quantified using a liquid scintillation counter.

-

Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known GlyT2 inhibitor or in mock-transfected cells. Specific uptake is calculated by subtracting non-specific uptake from total uptake. IC50 values are determined by non-linear regression analysis of the concentration-response curves.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique allows for the functional characterization of transporter activity and inhibition.

Detailed Methodology:

-

Oocyte Preparation: Oocytes are harvested from female Xenopus laevis frogs and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNA encoding GlyT2.

-

Incubation: Injected oocytes are incubated for 2-5 days to allow for protein expression.

-

Electrophysiological Recording: Oocytes are placed in a recording chamber and perfused with a recording solution. The oocyte is impaled with two microelectrodes filled with KCl to clamp the membrane potential.

-

Glycine Application: Glycine is applied to the oocyte, and the resulting inward current, generated by the electrogenic transport of glycine and co-transported ions, is measured.

-

Inhibitor Application: To test for inhibition, oocytes are pre-incubated with this compound, and then glycine is co-applied with the inhibitor. The reduction in the glycine-evoked current is measured.

-

Data Analysis: Concentration-response curves are generated to determine the IC50 of the inhibitor. Reversibility can be assessed by washing out the inhibitor and measuring the recovery of the glycine-evoked current.[7]

MS Binding Assay

This method directly measures the binding of a ligand to its target protein using mass spectrometry.

Detailed Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing GlyT2.

-

Incubation: Membranes are incubated with this compound at various concentrations in an appropriate buffer.

-

Separation of Bound and Free Ligand: The incubation mixture is filtered through a filter plate to separate the membrane-bound ligand from the free ligand.

-

Washing: The filters are washed to remove any non-specifically bound ligand.

-

Elution: The bound ligand is eluted from the filters.

-

LC-MS/MS Analysis: The amount of eluted this compound is quantified using a highly sensitive and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8]

-

Data Analysis: Saturation binding experiments are performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax). Competition binding assays can be used to determine the affinity of other unlabeled ligands.

Conclusion

This compound is a potent, selective, and pseudo-irreversible inhibitor of GlyT2 that has proven to be an invaluable tool for studying the role of glycinergic neurotransmission in pain. Its demonstrated efficacy in preclinical pain models underscores the therapeutic potential of targeting GlyT2. However, its on-target side effects, likely due to its irreversible nature, have hindered its clinical development.[6][12] Future research may focus on developing reversible GlyT2 inhibitors with an improved safety profile, building upon the foundational knowledge gained from studies with this compound. This technical guide provides a comprehensive resource to aid researchers in the continued exploration of GlyT2 as a therapeutic target for the management of chronic pain.

References

- 1. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. UQ eSpace [espace.library.uq.edu.au]

- 5. Frontiers | Glycine Transporter 2: Mechanism and Allosteric Modulation [frontiersin.org]

- 6. Glycine Transporter 2: Mechanism and Allosteric Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 9. librarysearch.wlv.ac.uk [librarysearch.wlv.ac.uk]

- 10. Glycinergic Modulation of Pain in Behavioral Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacological Evidence on Augmented Antiallodynia Following Systemic Co-Treatment with GlyT-1 and GlyT-2 Inhibitors in Rat Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Org 25543: Discovery, Mechanism, and Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Org 25543, also known by its chemical name N-[[1-(dimethylamino)cyclopentyl]methyl]-3,5-dimethoxy-4-(phenylmethoxy)benzamide, is a potent and selective inhibitor of the neuronal glycine transporter 2 (GlyT2).[1][2] Developed by Organon, it was one of the pioneering compounds targeting GlyT2 for the potential treatment of chronic pain, particularly neuropathic pain.[1][3] Despite demonstrating significant analgesic efficacy in preclinical models, its development was halted due to a narrow therapeutic window and dose-dependent toxicity, primarily attributed to its pseudo-irreversible mechanism of inhibition.[1][2][4] This whitepaper provides a comprehensive technical overview of this compound, detailing its discovery, mechanism of action, preclinical pharmacology, and the toxicological findings that precluded its clinical advancement.

Discovery and History

This compound emerged from research programs in the early 2000s aimed at identifying novel therapeutic agents for neuropathic pain.[1][3] The glycine transporter 2 (GlyT2) was identified as a promising target due to its crucial role in regulating glycine levels in the synaptic cleft of inhibitory glycinergic neurons in the spinal cord.[5] By inhibiting GlyT2, it was hypothesized that the increased synaptic glycine concentration would enhance inhibitory neurotransmission, thereby dampening pain signals.[5] this compound was developed by Organon as a highly potent and selective inhibitor of GlyT2.[1][3] One of the earliest and most comprehensive descriptions of its pharmacological properties was published by Caulfield and colleagues in 2001.[1]

Mechanism of Action

This compound exerts its pharmacological effect by inhibiting the reuptake of glycine into presynaptic neurons via the GlyT2 transporter.[1][2] This transporter is a member of the Solute Carrier 6 (SLC6) family and is responsible for clearing glycine from the synaptic cleft, thus terminating the inhibitory signal.[1]

Allosteric and Pseudo-Irreversible Inhibition

Subsequent research has elucidated that this compound is not a competitive inhibitor that binds to the glycine substrate site. Instead, it acts as a non-competitive, allosteric inhibitor, binding to an extracellular allosteric site on the GlyT2 transporter.[6] This binding locks the transporter in an outward-open conformation, preventing the translocation of glycine.[4]

A critical aspect of this compound's mechanism is its pseudo-irreversible or functionally irreversible inhibition.[1][2][3][4] This prolonged and tight binding to GlyT2 is believed to be the underlying cause of both its sustained analgesic effects and its associated toxicity.[1][4] The irreversible nature of the inhibition disrupts the normal physiological recycling of glycine, leading to a profound and long-lasting alteration of glycinergic neurotransmission.[4]

Preclinical Pharmacology and Efficacy

Numerous preclinical studies in rodent models of neuropathic and inflammatory pain have demonstrated the analgesic efficacy of this compound.

In Vitro Potency and Selectivity

This compound is a highly potent inhibitor of GlyT2, with reported IC50 values in the nanomolar range. It exhibits significant selectivity for GlyT2 over the closely related glycine transporter 1 (GlyT1), which is predominantly expressed in glial cells.

| Parameter | Value | Assay System | Reference |

| GlyT2 IC50 | ~20 nM | [³H]glycine uptake in HEK293 cells expressing human GlyT2 | [3] |

| GlyT2 IC50 | 17.7 ± 4.6 nM | [³H]glycine uptake in COS7 cells expressing GlyT2 | [2] |

| GlyT1 IC50 | Low micromolar | [³H]glycine uptake in HEK293 cells expressing GlyT1 | [3] |

In Vivo Analgesic Activity

In animal models of neuropathic pain, such as those induced by partial sciatic nerve ligation or in diabetic neuropathy, systemic administration of this compound has been shown to produce a dose-dependent reduction in mechanical allodynia and thermal hyperalgesia.

| Animal Model | Effective Dose Range | Route of Administration | Observed Effect | Reference |

| Formalin-induced pain (late phase) | ≥0.06 mg/kg | Intravenous (i.v.) | Reduced paw licking duration | [3] |

| Partial sciatic nerve ligation | ED50: 0.07-0.16 mg/kg | Intravenous (i.v.) | Reduction in nociceptive behavior | |

| Diabetic neuropathic pain | ED50: 0.07-0.16 mg/kg | Intravenous (i.v.) | Reduction in nociceptive behavior |

Toxicology and Discontinuation of Development

The primary obstacle to the clinical development of this compound was its narrow therapeutic index and significant dose-dependent toxicity. The adverse effects observed in preclinical studies are consistent with excessive disruption of inhibitory glycinergic neurotransmission.

| Adverse Effect | Dose Range | Species | Reference |

| Tremors and stereotypies | 0.2 - 2 mg/kg | Mice | [3] |

| Convulsions and mortality | 20 mg/kg | Mice | [3] |

These severe side effects, directly linked to its irreversible inhibition of GlyT2, ultimately led to the discontinuation of its development for clinical use.[1] The experience with this compound has been instrumental in guiding subsequent drug discovery efforts towards the development of reversible GlyT2 inhibitors, which are hypothesized to offer a better balance between efficacy and safety.[3]

Experimental Protocols

[³H]Glycine Uptake Assay

Objective: To determine the in vitro potency (IC50) of this compound on GlyT1 and GlyT2.

Methodology:

-

HEK293 or COS7 cells stably expressing either human GlyT1 or GlyT2 are cultured to confluence in appropriate media.

-

Cells are harvested and seeded into 96-well plates.

-

On the day of the assay, the culture medium is removed, and the cells are washed with a Krebs-Ringer-HEPES buffer.

-

Cells are pre-incubated for a specified time (e.g., 20 minutes) at room temperature with varying concentrations of this compound.

-

The uptake reaction is initiated by the addition of [³H]glycine (at a concentration close to its Km for the respective transporter) and unlabeled glycine.

-

The reaction is allowed to proceed for a short period (e.g., 10 minutes) at room temperature.

-

Uptake is terminated by aspirating the assay buffer and rapidly washing the cells with ice-cold buffer.

-

Cells are lysed, and the amount of [³H]glycine taken up is quantified using liquid scintillation counting.

-

IC50 values are calculated by non-linear regression analysis of the concentration-response curves.

Formalin-Induced Pain Model

Objective: To assess the in vivo analgesic efficacy of this compound in a model of inflammatory pain.

Methodology:

-

Adult male rodents (e.g., mice or rats) are habituated to the testing environment.

-

A solution of formalin (e.g., 5% in saline) is injected into the plantar surface of one hind paw.

-

Immediately after injection, the animal is placed in an observation chamber.

-

The amount of time the animal spends licking, biting, or flinching the injected paw is recorded in two phases: the early (acute) phase (0-5 minutes post-injection) and the late (inflammatory) phase (15-60 minutes post-injection).

-

This compound or vehicle is administered (e.g., intravenously) at various doses prior to the formalin injection.

-

The effect of this compound is determined by comparing the duration of nociceptive behaviors in the treated groups to the vehicle control group.

Visualizations

Signaling Pathway of Glycinergic Neurotransmission and Inhibition by this compound

Caption: Inhibition of GlyT2 by this compound in the synaptic cleft.

Experimental Workflow for In Vivo Analgesia Testing

Caption: Workflow for preclinical evaluation of this compound's analgesic effects.

Conclusion

This compound was a seminal molecule in the exploration of GlyT2 inhibition as a therapeutic strategy for chronic pain. Its high potency and selectivity, coupled with robust preclinical efficacy, provided strong validation for GlyT2 as a drug target. However, the discovery of its pseudo-irreversible mechanism of action and the subsequent observation of severe, dose-limiting toxicity underscored the challenges of targeting this transporter. The story of this compound serves as a critical case study in drug development, highlighting the importance of understanding the nuances of drug-target interactions and their implications for the therapeutic window. Future research in this area continues to focus on developing reversible inhibitors that can harness the analgesic potential of GlyT2 modulation while avoiding the safety pitfalls encountered with early compounds like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Glycine transporter inhibitors as a novel drug discovery strategy for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The efficacy of the analgesic GlyT2 inhibitor, ORG25543, is determined by two connected allosteric sites - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Org 25543: A Potent and Selective GlyT2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Org 25543 is a potent and highly selective, pseudo-irreversible inhibitor of the glycine transporter 2 (GlyT2).[1][2] As a non-competitive, allosteric modulator, it has been a critical pharmacological tool for investigating the role of glycinergic neurotransmission in various physiological and pathological processes, particularly in the context of pain modulation.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental methodologies associated with this compound.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name N-[[1-(dimethylamino)cyclopentyl]methyl]-3,5-dimethoxy-4-(phenylmethoxy)benzamide, is a small molecule inhibitor of the GlyT2 transporter.[1][3][4] Its chemical structure is characterized by a central benzamide core linked to a dimethylaminocyclopentyl methyl group and a benzyloxy-dimethoxy phenyl moiety.

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Reference |

| Molecular Formula | C₂₄H₃₂N₂O₄・HCl | [1] |

| Molecular Weight | 448.98 g/mol | [1][5] |

| CAS Number | 495076-64-7 | [5] |

| Appearance | White to off-white solid | |

| Solubility | Water (20 mM), DMSO (100 mM) | [5] |

| Purity | ≥98% (HPLC) | [1] |

| SMILES | O=C(NCC2(N(C)C)CCCC2)C1=CC(OC)=C(OCC3=CC=CC=C3)C(OC)=C1.Cl | [5] |

| InChI Key | NIPQJILJYQVZJR-UHFFFAOYSA-N | [5] |

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by selectively inhibiting the glycine transporter 2 (GlyT2), a member of the Solute Carrier 6 (SLC6) family of neurotransmitter transporters.[6][7] GlyT2 is primarily located on the presynaptic terminals of glycinergic neurons and is responsible for the reuptake of glycine from the synaptic cleft.[6][7]

The primary mechanism of action of this compound is through non-competitive, allosteric inhibition of GlyT2.[1][3] Recent studies suggest that this compound binds to a lipid allosteric site on the transporter, rather than the glycine binding site itself.[4][8] This binding event locks the transporter in an outward-open conformation, thereby preventing the translocation of glycine back into the presynaptic neuron.[3][7] This inhibition is described as pseudo-irreversible due to the slow dissociation rate of the compound from the transporter.[1][2][3]

By inhibiting GlyT2, this compound leads to an elevation of glycine concentration in the synaptic cleft.[7] This increased availability of glycine enhances the activation of postsynaptic glycine receptors (GlyRs), which are ligand-gated chloride channels. The resulting influx of chloride ions hyperpolarizes the postsynaptic neuron, leading to an inhibitory effect on neurotransmission. This potentiation of inhibitory signaling is the basis for the analgesic effects of this compound observed in various preclinical models of pain.[1][3]

Biological Activity and Pharmacological Profile

This compound is a highly potent inhibitor of human GlyT2 with a reported IC₅₀ value of approximately 16 nM.[1][5] It exhibits high selectivity for GlyT2 over GlyT1 and a panel of other biological targets.[1] The binding of this compound to GlyT2 has been characterized with a dissociation constant (Kd) of 7.45 nM, a slow off-rate (k_off) of 7.07 x 10⁻³ s⁻¹, and a fast on-rate (k_on) of 1.01 x 10⁶ M⁻¹s⁻¹.[9]

Table 2: Pharmacological Profile of this compound

| Parameter | Value | Cell Line | Assay | Reference |

| IC₅₀ (hGlyT2) | 16 nM | CHO | [³H]Glycine Uptake | [1][5] |

| IC₅₀ (hGlyT2) | 11.4 nM | HEK293 | Electrophysiology | [3] |

| IC₅₀ (hGlyT2) | 31 ± 6 nM | rGlyT2-HEK | FLIPR Membrane Potential | [9] |

| Selectivity | No activity at GlyT1 or 56 other targets (≥ 100 µM) | CHO | [³H]Glycine Uptake | [1] |

| Binding Affinity (Kd) | 7.45 nM | HEK293 Membranes | MS Binding Assay | [9] |

| Association Rate (k_on) | 1.01 x 10⁶ M⁻¹s⁻¹ | HEK293 Membranes | MS Binding Assay | [9] |

| Dissociation Rate (k_off) | 7.07 x 10⁻³ s⁻¹ | HEK293 Membranes | MS Binding Assay | [9] |

| Mode of Inhibition | Non-competitive, Pseudo-irreversible | Xenopus oocytes, HEK293 | Electrophysiology, [³H]Glycine Uptake | [3][10] |

Key Experimental Protocols

The characterization of this compound has relied on several key in vitro assays. Detailed methodologies for these experiments are provided below.

[³H]Glycine Uptake Assay

This assay directly measures the function of GlyT2 by quantifying the uptake of radiolabeled glycine into cells expressing the transporter.

Experimental Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 4. moleculardevices.com [moleculardevices.com]

- 5. researchgate.net [researchgate.net]

- 6. moleculardevices.com [moleculardevices.com]

- 7. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 9. benchchem.com [benchchem.com]

- 10. Validation of a fluorescent imaging plate reader membrane potential assay for high-throughput screening of glycine transporter modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Org 25543 in Glycinergic Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Org 25543, a potent and selective inhibitor of the glycine transporter type 2 (GlyT2). We delve into the critical role of this compound in the modulation of glycinergic signaling, its mechanism of action, and its potential as a therapeutic agent, particularly in the context of pain management. This document synthesizes key quantitative data, details common experimental protocols for its study, and presents visual representations of its interaction with the glycinergic system. While this compound has shown significant promise in preclinical studies, its irreversible inhibitory nature has raised safety concerns, limiting its clinical development. This guide aims to provide a comprehensive resource for researchers exploring the therapeutic potential of GlyT2 inhibitors and the nuances of glycinergic neurotransmission.

Introduction to Glycinergic Signaling and GlyT2

Glycinergic signaling is a fundamental component of inhibitory neurotransmission in the central nervous system (CNS), particularly in the spinal cord and brainstem.[1] The neurotransmitter glycine, upon release from presynaptic neurons, binds to and activates postsynaptic glycine receptors (GlyRs), which are ligand-gated chloride channels.[2] The subsequent influx of chloride ions hyperpolarizes the postsynaptic neuron, reducing its excitability and thereby inhibiting neurotransmission. This inhibitory action is crucial for motor control, sensory processing, and pain perception.[3]

The precise control of glycine concentration in the synaptic cleft is paramount for maintaining balanced neuronal activity. The glycine transporter type 2 (GlyT2), encoded by the SLC6A5 gene, is a presynaptic sodium- and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft back into the presynaptic terminal.[3][4] This reuptake process terminates the postsynaptic signal and allows for the recycling of glycine for subsequent neurotransmitter release.[2] Given its critical role in regulating glycinergic tone, GlyT2 has emerged as a promising therapeutic target for conditions characterized by deficient inhibitory signaling, such as chronic pain.[1][3]

This compound: A Potent GlyT2 Inhibitor

This compound is a potent and selective inhibitor of GlyT2.[5][6] By blocking the reuptake of glycine, this compound effectively increases the concentration of glycine in the synaptic cleft, leading to enhanced activation of postsynaptic glycine receptors and a potentiation of inhibitory signaling.[1] This mechanism of action underlies its analgesic effects observed in various preclinical models of pain.[7] However, a critical characteristic of this compound is its irreversible or pseudo-irreversible nature of inhibition, which, while contributing to its potency, also leads to dose-dependent toxicity, including tremors, convulsions, and even mortality in animal studies.[8][9] This has been a significant impediment to its clinical development.[10]

Mechanism of Action

This compound acts as a non-competitive and allosteric inhibitor of GlyT2.[11] Molecular dynamics simulations and mutagenesis studies suggest that this compound binds to a lipid allosteric site on the transporter, rather than the glycine binding site itself.[11] This binding event induces a conformational change in the transporter that prevents the translocation of glycine.

Quantitative Data for this compound

The following table summarizes the key quantitative data for this compound from various in vitro and in vivo studies.

| Parameter | Value | Species/System | Assay | Reference(s) |

| IC50 | 16 nM | Human GlyT2 | [3H]glycine uptake in CHO cells | [5] |

| ~20 nM | Human GlyT2 | [3H]glycine uptake in HEK293 cells | [8] | |

| 3.76 nM (2.36–6.01) | Human GlyT2 | Electrophysiology in Xenopus oocytes | [3] | |

| Kd | 7.45 nM | Human GlyT2 | MS Binding Assay | [2][4][12] |

| kon | 1.01 x 106 M-1s-1 | Human GlyT2 | MS Binding Assay | [2][4][12] |

| koff | 7.07 x 10-3 s-1 | Human GlyT2 | MS Binding Assay | [2][4][12] |

| In Vivo Efficacy (Analgesia) | Significant antiallodynic effect at 4 mg/kg (s.c.) | Rat (partial sciatic nerve ligation model) | Behavioral (von Frey test) | [9] |

| Dose-dependent reduction in paw licking (≥0.06 mg/kg, i.v.) | Mouse (formalin model) | Behavioral | [8] | |

| In Vivo Toxicity | Convulsions and mortality at 20 mg/kg (i.v.) | Mouse (formalin model) | Behavioral Observation | [8] |

| Tremors and stereotypies at 0.2 and 2 mg/kg (i.v.) | Mouse (Irwin test) | Behavioral Observation | [8] |

Experimental Protocols

This section details the methodologies for key experiments commonly used to characterize the effects of this compound on glycinergic signaling.

In Vitro Glycine Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled glycine into cells expressing GlyT2.

Protocol:

-

Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are cultured and transfected to express human GlyT2.

-

Assay Preparation: Cells are seeded in 96-well plates and grown to confluence.

-

Inhibition: Cells are pre-incubated with varying concentrations of this compound or vehicle control.

-

Glycine Uptake: A solution containing [3H]glycine is added to the wells, and the cells are incubated for a defined period (e.g., 10-30 minutes) to allow for glycine uptake.

-

Washing: The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [3H]glycine.

-

Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.

Electrophysiological Recordings

Whole-cell patch-clamp electrophysiology is used to directly measure the currents mediated by GlyT2 and the inhibitory effect of this compound.[13][14][15]

Protocol:

-

Cell Preparation: Xenopus laevis oocytes are injected with cRNA encoding human GlyT2. Alternatively, cultured neuronal cells expressing GlyT2 can be used.

-

Recording Setup: A glass micropipette filled with an intracellular solution is used to form a high-resistance seal with the cell membrane (gigaseal). The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration.

-

Current Measurement: The cell is voltage-clamped at a holding potential (e.g., -60 mV). Application of glycine to the extracellular solution induces an inward current mediated by GlyT2.

-

Inhibition Measurement: After recording a stable baseline glycine-induced current, this compound is applied to the bath solution, and the change in the current amplitude is measured to determine the degree of inhibition.

-

Data Analysis: The inhibitory effect of this compound is quantified by comparing the current amplitude in the presence and absence of the compound. Dose-response curves can be generated to determine the IC50.

In Vivo Behavioral Assays for Analgesia

Animal models of pain are used to assess the analgesic efficacy of this compound.

Protocol (Formalin Test):

-

Animal Model: Mice are used for this model of inflammatory pain.

-

Drug Administration: this compound or vehicle is administered to the animals, typically via intravenous (i.v.) or subcutaneous (s.c.) injection, at various doses.

-

Induction of Pain: A dilute solution of formalin is injected into the plantar surface of one hind paw.

-

Behavioral Observation: The animals are observed for a set period (e.g., 30-60 minutes), and the amount of time they spend licking or biting the injected paw is recorded. This behavior is a measure of the pain response.

-

Data Analysis: The duration of licking/biting is compared between the drug-treated groups and the vehicle control group. A significant reduction in this behavior indicates an analgesic effect.

Protocol (Neuropathic Pain Model - Partial Sciatic Nerve Ligation):

-

Surgical Procedure: In rats or mice, a surgical procedure is performed to create a partial ligation of the sciatic nerve, which induces a state of chronic neuropathic pain.

-

Assessment of Allodynia: Mechanical allodynia (pain in response to a non-painful stimulus) is measured using von Frey filaments. These are calibrated filaments that are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold.

-

Drug Administration: After the development of allodynia, this compound or vehicle is administered.

-

Post-Drug Assessment: The paw withdrawal threshold is measured again at various time points after drug administration.

-

Data Analysis: An increase in the paw withdrawal threshold in the drug-treated group compared to the vehicle group indicates an anti-allodynic (analgesic) effect.

Visualizing the Role of this compound in Glycinergic Signaling

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.

Caption: Glycinergic signaling and the inhibitory action of this compound.

Caption: Experimental workflow for characterizing GlyT2 inhibitors.

Conclusion

This compound is a valuable pharmacological tool for investigating the intricacies of glycinergic signaling. Its high potency and selectivity for GlyT2 have been instrumental in elucidating the therapeutic potential of targeting this transporter for pain relief. However, the irreversible nature of its inhibition and the associated toxicity highlight the critical need for developing reversible GlyT2 inhibitors with improved safety profiles for clinical applications. This technical guide provides a foundational understanding of this compound's role in glycinergic signaling, offering researchers a comprehensive overview of its properties and the methodologies for its study. Future research in this area will likely focus on leveraging the structural and mechanistic insights gained from compounds like this compound to design novel, safer, and more effective modulators of glycinergic neurotransmission.

References

- 1. What are GlyT2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 3. Photoswitchable ORG25543 Congener Enables Optical Control of Glycine Transporter 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound hydrochloride | Glycine Transporters | Tocris Bioscience [tocris.com]

- 6. Glycine Transporter (GlyT) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological Evidence on Augmented Antiallodynia Following Systemic Co-Treatment with GlyT-1 and GlyT-2 Inhibitors in Rat Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of GlyT2 Inhibitors Using Structure-Based Pharmacophore Screening and Selectivity Studies by FEP+ Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The efficacy of the analgesic GlyT2 inhibitor, ORG25543, is determined by two connected allosteric sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Whole cell patch clamp electrophysiology in human neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Electrophysiological patch clamp assay to monitor the action of opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Whole-cell patch-clamp electrophysiology of voltage-sensitive channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Org 25543: A Technical Guide for Neuropathic Pain Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Org 25543 is a potent and selective inhibitor of the glycine transporter type 2 (GlyT2), which has demonstrated significant analgesic effects in preclinical models of neuropathic pain.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and efficacy data from key neuropathic pain studies. Detailed experimental protocols and visualizations of the underlying signaling pathways are presented to facilitate further research and development in this area.

Chemical Properties and Pharmacokinetics

This compound, with the chemical name N-[[1-(Dimethylamino)cyclopentyl]methyl]-3,5-dimethoxy-4-(phenylmethoxy)benzamide hydrochloride, is a small molecule with a molecular weight of 448.98 g/mol and a formula of C24H32N2O4.HCl.[3] It is a potent inhibitor of human GlyT2 with an IC50 of 16 nM.[3] Notably, this compound is considered a pseudo-irreversible or biologically irreversible inhibitor of GlyT2.[4][5]

| Property | Value | Reference |

| Chemical Name | N-[[1-(Dimethylamino)cyclopentyl]methyl]-3,5-dimethoxy-4-(phenylmethoxy)benzamide hydrochloride | [3] |

| Molecular Weight | 448.98 g/mol | [3] |

| Formula | C24H32N2O4.HCl | [3] |

| IC50 for hGlyT2 | 16 nM | [3] |

| Inhibition Type | Pseudo-irreversible / Biologically irreversible | [4][5] |

Mechanism of Action and Signaling Pathway

The primary mechanism of action of this compound in alleviating neuropathic pain is through the inhibition of GlyT2. GlyT2 is a presynaptic transporter responsible for the reuptake of glycine from the synaptic cleft into glycinergic neurons in the spinal cord.[2] By blocking GlyT2, this compound increases the extracellular concentration of glycine, thereby enhancing inhibitory glycinergic neurotransmission.[6] This potentiation of glycinergic signaling helps to counteract the hyperexcitability of dorsal horn neurons that is characteristic of neuropathic pain states.[5] The analgesic effect is mediated through the activation of spinal glycine receptors, particularly the alpha3 subtype (GlyRα3).[2]

References

- 1. The efficacy of the analgesic GlyT2 inhibitor, ORG25543, is determined by two connected allosteric sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Spinal antiallodynia action of glycine transporter inhibitors in neuropathic pain models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound hydrochloride | Glycine Transporters | Tocris Bioscience [tocris.com]

- 4. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]

The Irreversible Binding of Org 25543 to the Glycine Transporter 2 (GlyT2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The glycine transporter 2 (GlyT2), a key regulator of glycinergic neurotransmission, has emerged as a promising therapeutic target for the management of chronic pain. Org 25543 is a potent and selective inhibitor of GlyT2 that has been instrumental in elucidating the physiological roles of this transporter. A defining characteristic of this compound is its pseudo-irreversible binding to GlyT2, a feature that confers both potent, long-lasting analgesia and significant on-target toxicity. This technical guide provides a comprehensive overview of the irreversible interaction between this compound and GlyT2, consolidating key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms. This document is intended to serve as a valuable resource for researchers in neuroscience and professionals in drug development engaged in the study of GlyT2 and the design of novel analgesics.

Introduction

Glycine is a major inhibitory neurotransmitter in the spinal cord and brainstem, and its synaptic concentration is tightly regulated by two high-affinity glycine transporters, GlyT1 and GlyT2. GlyT2 is predominantly expressed on presynaptic terminals of glycinergic neurons and is responsible for the reuptake of glycine, thereby terminating synaptic transmission and replenishing the vesicular pool of the neurotransmitter. Inhibition of GlyT2 leads to an elevation of extracellular glycine levels, enhancing inhibitory signaling and producing an analgesic effect in various preclinical pain models.[1]

This compound (N-[[1-(dimethylamino)cyclopentyl]methyl]-3,5-dimethoxy-4-(phenylmethoxy)benzamide) is a highly selective and potent inhibitor of GlyT2.[1] Its pseudo-irreversible binding kinetics result in a prolonged pharmacodynamic effect, which, while contributing to its analgesic efficacy, is also associated with significant adverse effects, including tremors, seizures, and mortality at higher doses.[2][3] These toxicities are believed to stem from the complete and sustained blockade of GlyT2, leading to a rundown of the presynaptic glycine pool and impaired inhibitory neurotransmission.[2] Understanding the molecular details of this compound's interaction with GlyT2 is therefore crucial for the rational design of safer, reversible inhibitors with improved therapeutic windows.

Quantitative Analysis of this compound Binding to GlyT2

The interaction of this compound with GlyT2 has been characterized using various in vitro assays. The following tables summarize the key quantitative data from radioligand binding, functional uptake, and mass spectrometry-based assays.

Table 1: Inhibitory Potency of this compound on GlyT2

| Assay Type | Cell Line | Species | IC50 (nM) | Reference |

| [³H]glycine uptake | HEK293 | Human | ~20 | [4] |

| [³H]glycine uptake | HEK293 | Mouse | 100 | [4] |

| [³H]glycine uptake | COS7 | Not Specified | 17.7 ± 4.6 | [1] |

| Electrophysiology | Xenopus laevis oocytes | Human | ~20 | [4] |

| Functional Assay | Not Specified | Not Specified | 16 | [2][5] |

Table 2: Kinetic Parameters of this compound Binding to GlyT2

| Parameter | Value | Method | Reference |

| k_on (On-rate) | 1.01 x 10⁶ M⁻¹s⁻¹ | MS Binding Assay | [6] |

| k_off (Off-rate) | 7.07 x 10⁻³ s⁻¹ | MS Binding Assay | [6] |

| K_d (Equilibrium Dissociation Constant) | 7.45 nM | MS Binding Assay | [6] |

Molecular Mechanism of Irreversible Binding

Recent structural and computational studies have provided significant insights into the binding mode of this compound and the basis for its pseudo-irreversible inhibition.

Allosteric Binding Site

Contrary to initial hypotheses that suggested binding at the substrate site, cryo-electron microscopy (cryo-EM) structures have revealed that this compound binds to an extracellular allosteric site on GlyT2.[7] This binding pocket is located at the interface of several transmembrane (TM) domains, including TM1, TM3, TM6, and TM8.[8] Molecular dynamics simulations further indicate that the lipid allosteric site is the most probable binding location for this compound.[9][10]

Conformational Arrest

The binding of this compound locks the transporter in an outward-open conformation.[7] This conformational arrest prevents the conformational changes necessary for glycine transport, effectively inhibiting the transporter's function. The stability of this inhibitor-bound state contributes to the slow dissociation rate and the observed pseudo-irreversibility.

Key Molecular Interactions

The high-affinity binding of this compound is mediated by a network of interactions with specific residues within the allosteric pocket. The aromatic rings of the molecule, designated R4, R5, and R6, play crucial roles in these interactions. For instance, the methoxy substituent on the R5 ring of this compound is a key determinant of its irreversible binding. A derivative of this compound lacking this group acts as a reversible inhibitor.[1]

The following diagram illustrates the proposed mechanism of this compound-mediated inhibition of GlyT2.

Figure 1. Proposed mechanism of GlyT2 inhibition by this compound.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of research findings. This section outlines the core experimental protocols used to characterize the binding of this compound to GlyT2.

[³H]Glycine Uptake Assay in HEK293 Cells

This functional assay measures the ability of a compound to inhibit the transport of radiolabeled glycine into cells expressing GlyT2.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with a plasmid encoding human or mouse GlyT2.

-

Inhibitor Incubation: Transfected cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified time (e.g., 10-30 minutes) at room temperature.

-

Uptake Initiation: The uptake of glycine is initiated by adding a solution containing [³H]glycine (e.g., 10 µM) and unlabeled glycine.

-

Uptake Termination: After a short incubation period (e.g., 7 minutes), the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]glycine.

-

Quantification: The amount of intracellular [³H]glycine is quantified by liquid scintillation counting after cell lysis.

-

Data Analysis: The percentage of inhibition is calculated relative to the vehicle-treated control, and IC50 values are determined by non-linear regression analysis.

The following diagram outlines the workflow for the [³H]glycine uptake assay.

Figure 2. Experimental workflow for the [³H]glycine uptake assay.

Electrophysiological Recording in Xenopus laevis Oocytes

This technique directly measures the function of GlyT2 by recording the glycine-evoked currents in oocytes expressing the transporter.

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding human GlyT2.

-

Two-Electrode Voltage Clamp: After 2-4 days of expression, oocytes are voltage-clamped at a holding potential (e.g., -60 mV).

-

Glycine Application: Glycine is applied to the oocyte, and the resulting inward current, mediated by the co-transport of Na⁺, Cl⁻, and glycine, is recorded.

-

Inhibitor Application: To determine the inhibitory effect, this compound is co-applied with glycine, and the reduction in current is measured.

-

Washout Experiments: To assess reversibility, after incubation with this compound, the oocyte is washed with buffer for a defined period, and the recovery of the glycine-evoked current is monitored. The lack of recovery indicates irreversible or very slow dissociation of the inhibitor.[4]

Mass Spectrometry (MS) Binding Assays

MS Binding Assays provide a direct measure of ligand binding to the transporter without the need for radiolabeling.

Methodology:

-

Membrane Preparation: Membranes from cells overexpressing GlyT2 are prepared.

-

Binding Reaction: The membranes are incubated with this compound at various concentrations to reach equilibrium. For competition assays, a fixed concentration of a reporter ligand and varying concentrations of the test compound are used.

-

Separation: The transporter-bound ligand is separated from the unbound ligand, typically by filtration or centrifugation.

-

Quantification: The amount of bound this compound is quantified using a highly sensitive and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6]

-

Kinetic Analysis: For kinetic experiments, the association and dissociation of this compound are measured over time to determine the on- and off-rates.[6]

The logical relationship for determining binding parameters using MS Binding Assays is depicted below.

Figure 3. Logical workflow for analyzing MS binding assay data.

Conclusion and Future Directions

The pseudo-irreversible binding of this compound to an allosteric site on GlyT2 provides a compelling example of how a small molecule can effectively and persistently modulate the function of a neurotransmitter transporter. While this property underlies its potent analgesic effects, it also leads to a narrow therapeutic index due to on-target toxicity. The detailed understanding of the this compound-GlyT2 interaction, facilitated by a combination of functional, kinetic, and structural studies, has been invaluable.

Future research in this area should focus on leveraging this knowledge to design novel GlyT2 inhibitors with optimized kinetic profiles. The development of reversible inhibitors that maintain high potency and selectivity is a key objective for creating safer and more effective treatments for chronic pain. The experimental protocols and quantitative data presented in this guide provide a solid foundation for these future drug discovery and development efforts. The recent development of reversible analogs of this compound, such as RPI-GLYT2-82, which demonstrate analgesia without the mechanism-based side effects, highlights the promise of this structure-based design approach.[7]

References

- 1. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Glycine Transporter 2: Mechanism and Allosteric Modulation [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The efficacy of the analgesic GlyT2 inhibitor, ORG25543, is determined by two connected allosteric sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. UQ eSpace [espace.library.uq.edu.au]

Org 25543: A Comprehensive Technical Guide to Target Selectivity and Specificity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target selectivity and specificity of Org 25543, a potent and selective inhibitor of the Glycine Transporter 2 (GlyT2). The document summarizes key quantitative data, details experimental protocols for seminal assays, and visualizes the compound's mechanism of action and relevant experimental workflows.

Executive Summary

This compound is a high-affinity, non-competitive, and apparently irreversible inhibitor of GlyT2, a key regulator of glycinergic neurotransmission.[1][2] It has demonstrated analgesic properties in various preclinical pain models.[1][3] The primary mechanism of action involves binding to a lipid allosteric site on GlyT2.[4][5] While highly selective for GlyT2 over the related GlyT1, a comprehensive understanding of its broader off-target profile is crucial for evaluating its therapeutic potential and safety. This guide consolidates the available data on its on-target potency and off-target interactions.

Quantitative Data on Target Engagement

The following tables summarize the quantitative data regarding the binding affinity and functional potency of this compound for its primary target, GlyT2, and its selectivity over GlyT1.

Table 1: On-Target Activity of this compound at Glycine Transporter 2 (GlyT2)

| Parameter | Species | Assay Type | Value | Reference |

| IC₅₀ | Human | [³H]glycine uptake | 12 nM | [4] |

| Mouse | [³H]glycine uptake | 12 nM | [4] | |

| Rat | [³H]glycine uptake | 16 nM | [6] | |

| Human | Electrophysiology (Oocytes) | ~20 nM | ||

| COS7 Cells | [³H]glycine uptake | 17.7 ± 4.6 nM | ||

| Kᵢ | Human | MS Binding Assay | 7.45 nM | [6] |

| k_on | Human | MS Binding Assay | 1.01 x 10⁶ M⁻¹s⁻¹ | [6] |

| k_off | Human | MS Binding Assay | 7.07 x 10⁻³ s⁻¹ | [6] |

| Mechanism | - | Various | Non-competitive, Allosteric, Irreversible | [1][2] |

Table 2: Selectivity Profile of this compound

| Target | Species | Assay Type | Value (IC₅₀) | Reference |

| GlyT1 | Human | [³H]glycine uptake | >10 µM | [4] |

| Mouse | [³H]glycine uptake | >10 µM | [4] |

A broader selectivity screening of this compound against a panel of common, biologically relevant targets revealed only partial activity on a limited number of targets, with IC₅₀ values above the maximal free compound concentration achieved in preclinical pain models.[4] This suggests that at therapeutic doses, this compound is likely to be highly selective for GlyT2.[4]

Signaling Pathways and Mechanism of Action

This compound exerts its inhibitory effect on GlyT2 through a sophisticated allosteric mechanism. Rather than competing with glycine at the substrate binding site, it binds to a distinct lipid allosteric site.[4][5] This binding is further stabilized by interactions with cholesterol within the cell membrane, forming an allosteric network that regulates transporter function.[4] This mode of action leads to a potent, functionally irreversible inhibition of glycine transport, which, while contributing to its analgesic efficacy, has also been linked to on-target side effects.[1][4]

Figure 1. Allosteric inhibition of GlyT2 by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to characterize this compound.

[³H]Glycine Uptake Assay

This assay measures the inhibition of glycine transport into cells expressing the target transporter.

-

Cell Culture: HEK293 cells are transiently transfected with plasmids encoding human or mouse GlyT1 or GlyT2.

-

Compound Incubation: On the day of the assay, cells are washed with buffer and incubated with various concentrations of this compound for a predetermined time at room temperature.

-

Initiation of Uptake: Glycine uptake is initiated by adding a solution containing [³H]glycine (and unlabeled glycine) to the cells.

-

Termination of Uptake: After a short incubation period (e.g., 10 minutes), the uptake is terminated by rapidly washing the cells with ice-cold buffer.

-

Quantification: Cells are lysed, and the amount of incorporated [³H]glycine is measured using liquid scintillation counting.

-

Data Analysis: IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Electrophysiological Recording in Xenopus Oocytes

This method directly measures the function of the transporter by recording glycine-induced electrical currents.

-

Oocyte Preparation: Xenopus laevis oocytes are injected with cRNA encoding human GlyT2.

-

Two-Electrode Voltage Clamp: After a few days of expression, oocytes are placed in a recording chamber and impaled with two microelectrodes to clamp the membrane potential.

-

Glycine Application: Glycine is applied to the oocyte, which elicits an inward current due to the co-transport of Na⁺ and Cl⁻ ions with glycine.

-

Inhibitor Application: To test for inhibition, this compound is co-applied with glycine. To test for reversibility, after incubation with the inhibitor, it is washed out for a period before a subsequent application of glycine.

-

Data Acquisition and Analysis: The amplitude of the glycine-induced currents in the presence and absence of the inhibitor is measured. The percentage of inhibition is calculated, and concentration-response curves are generated to determine the IC₅₀.

MS Binding Assay

This assay provides a direct measure of ligand binding to the transporter without relying on a functional readout.

-

Membrane Preparation: Membranes from cells expressing GlyT2 are prepared.

-

Incubation: The membranes are incubated with a fixed concentration of this compound (as the reporter ligand) and varying concentrations of a competing ligand.

-

Separation: The bound and free ligands are separated, for example, by filtration.

-

Quantification: The amount of bound this compound is quantified using a highly sensitive and rapid LC-ESI-MS/MS method.[6]

-

Data Analysis: Kinetic parameters (k_on, k_off) and the equilibrium dissociation constant (Kᵢ) are determined from association, dissociation, and competition experiments.[6]